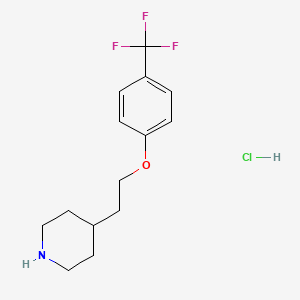
4-(tert-Pentyl)phenyl 3-pyrrolidinyl ether hydrochloride
描述
4-(tert-Pentyl)phenyl 3-pyrrolidinyl ether hydrochloride is a chemical compound that belongs to the class of ethers and is characterized by its unique structure, which includes a tert-pentyl group attached to a phenyl ring and a pyrrolidinyl ether moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(tert-Pentyl)phenyl 3-pyrrolidinyl ether hydrochloride typically involves multiple steps, starting with the preparation of the tert-pentyl phenol derivative. This derivative is then reacted with pyrrolidinyl chloride under specific conditions to form the ether linkage. The reaction conditions often require the use of a strong base, such as sodium hydride, to deprotonate the phenol, followed by the addition of pyrrolidinyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process would be optimized to maximize yield and purity while minimizing by-products and waste. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 4-(tert-Pentyl)phenyl 3-pyrrolidinyl ether hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the phenyl ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the pyrrolidinyl ether moiety.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: The oxidation of the phenyl ring can lead to the formation of quinones or other oxidized phenolic derivatives.
Reduction: Reduction of the pyrrolidinyl ether moiety can result in the formation of amines or other reduced derivatives.
Substitution: Substitution reactions can yield various substituted phenyl ethers or pyrrolidinyl derivatives.
科学研究应用
Chemistry: In chemistry, 4-(tert-Pentyl)phenyl 3-pyrrolidinyl ether hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be utilized to study the interactions between small molecules and biological targets. It may serve as a probe to investigate enzyme activities or receptor binding.
Medicine: The potential medicinal applications of this compound include its use as a precursor for the development of pharmaceuticals. Its structural features may be exploited to design drugs with specific biological activities.
Industry: In industry, this compound can be used in the production of specialty chemicals, coatings, and materials. Its properties may be advantageous in the formulation of new products.
作用机制
The mechanism by which 4-(tert-Pentyl)phenyl 3-pyrrolidinyl ether hydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would be determined by the specific biological system under study.
相似化合物的比较
4-(tert-Butyl)phenyl 3-pyrrolidinyl ether hydrochloride: Similar structure with a tert-butyl group instead of tert-pentyl.
4-(sec-Pentyl)phenyl 3-pyrrolidinyl ether hydrochloride: Similar structure with a sec-pentyl group instead of tert-pentyl.
4-(n-Pentyl)phenyl 3-pyrrolidinyl ether hydrochloride: Similar structure with a n-pentyl group instead of tert-pentyl.
Uniqueness: 4-(tert-Pentyl)phenyl 3-pyrrolidinyl ether hydrochloride is unique due to the presence of the tert-pentyl group, which provides steric hindrance and influences the compound's reactivity and physical properties. This structural feature distinguishes it from other similar compounds and may contribute to its distinct biological and chemical behavior.
属性
IUPAC Name |
3-[4-(2-methylbutan-2-yl)phenoxy]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-4-15(2,3)12-5-7-13(8-6-12)17-14-9-10-16-11-14;/h5-8,14,16H,4,9-11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYYXJJRNAFFFOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{2-[4-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397550.png)
![3-{[4-(Trifluoromethyl)phenoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1397551.png)
![2-[2-(4-Ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397553.png)
![2-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397556.png)

![3-{2-[4-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397558.png)
![3-{2-[4-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397559.png)
![4-{2-[4-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397560.png)
![3-[(4-Methyl-2-nitrophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397561.png)
![4-[2-(3,4-Difluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397567.png)
![3-[(3,4-Difluorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397569.png)
![4-[2-(2-Nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397570.png)
![2-[2-(2-Nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397571.png)
![4-[2-(3-Ethoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397573.png)
